Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
It is known that the compound is a yellow to brown solid and should be stored at 2-8°c .
Result of Action
Compounds with similar structures have been known to exhibit various biological effects .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Reduction: The reduction of the nitro group to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction systems, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzoates, while oxidation can yield quinones.
Scientific Research Applications
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drug molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
- Methyl 3-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a chloro group on the benzene ring, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUQRPOVNOWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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